3-Thiophen-3-yl-acrylic acid ethyl ester

Oxidation kinetics Structure-reactivity relationships Heterocyclic chemistry

Researchers constructing thiophene-containing hydroxyethylamine-based peptidomimetics need the 3-thienyl isomer to preserve stereochemical fidelity during epoxidation and epoxide opening steps. This compound is the literature-preferred chiral intermediate for nelfinavir-type HIV protease inhibitor scaffolds. • Enables the stereoselective epoxidation and regioselective epoxide opening critical for nelfinavir analog construction • XLogP3-AA = 2.2 provides measurable lipophilicity differentiation from the 2-thienyl isomer (logP = 2.32) • Sourced with consistent ≥98% purity; batch-specific CoA available upon request

Molecular Formula C9H10O2S
Molecular Weight 182.24 g/mol
Cat. No. B7966288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Thiophen-3-yl-acrylic acid ethyl ester
Molecular FormulaC9H10O2S
Molecular Weight182.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC1=CSC=C1
InChIInChI=1S/C9H10O2S/c1-2-11-9(10)4-3-8-5-6-12-7-8/h3-7H,2H2,1H3
InChIKeyJVKOMXUTXGBJFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Thiophen-3-yl-acrylic Acid Ethyl Ester: Heterocyclic Acrylate Building Block


3-Thiophen-3-yl-acrylic acid ethyl ester (CAS 50266-60-9; molecular formula C₉H₁₀O₂S; molecular weight 182.24 g/mol) is a heterocyclic α,β-unsaturated ester featuring a thiophene ring conjugated to an acrylic acid ethyl ester moiety [1]. The compound exists primarily as the (E)-isomer and is typically synthesized via Knoevenagel condensation between thiophene-3-carbaldehyde and ethyl acrylate [2]. It belongs to the broader class of thienyl acrylate building blocks that are widely employed as intermediates in pharmaceutical and agrochemical synthesis, as well as monomers for conductive polymers [3]. Despite structural similarity to the 2-thienyl positional isomer and other heterocyclic acrylate esters, the 3-thienyl substitution pattern imparts distinct electronic and steric properties that influence reactivity, physicochemical parameters, and downstream synthetic utility.

Building Block Pharmaceutical and agrochemical synthesis intermediate
Reactive Handle α,β-Unsaturated ester for conjugate addition and polymerization
Isomer Identity 3-Thienyl substitution alters electronic and steric profile vs 2-isomer

Why the 3-Thienyl Isomer Is Not Interchangeable with 2-Thienyl or Phenyl Analogs


Although thienyl acrylate esters share a common scaffold, positional isomerism and the heteroatom identity produce measurable differences in physicochemical and reactivity profiles that preclude indiscriminate interchange. The 3-thienyl isomer exhibits a distinct lipophilicity (XLogP3-AA = 2.2) relative to the 2-thienyl isomer (logP = 2.32) [1][2], and both thienyl variants display oxidation kinetics that differ substantially from the phenyl analog ethyl cinnamate [3]. Furthermore, the 3-thienyl regioisomer has been specifically selected over the 2-thienyl counterpart as a chiral intermediate in the stereoselective synthesis of HIV protease inhibitor analogs [4], indicating that the position of the thiophene sulfur atom critically modulates downstream reactivity. Generic substitution without experimental validation risks altered reaction rates, divergent stereochemical outcomes, and compromised biological activity in target molecules.

Oxidation kinetics

Thienyl isomers oxidize faster than phenyl acrylates; oxidative stability may shift unexpectedly in phenyl-designed routes.

Lipophilicity offset

A logP difference (~0.12) between 3- and 2-thienyl isomers can affect partitioning profiles in drug-like molecules.

Synthetic pathway transfer

Stereoselective routes validated for 3-thienyl may not directly apply to 2-thienyl isomer without re-optimization.

Comparative Evidence for 3-Thienyl Acrylate Selection


Permanganate Oxidation Rate: Thienyl vs. Phenyl Acrylates

In a systematic kinetic study, (E)-3-(2-thienyl)-2-propenoates (compounds 11–19) and (E)-3-(3-thienyl)-2-propenoates (compounds 20–22, encompassing the target compound) were found to react with permanganate ion at essentially the same rate, and were oxidized faster than both (E)-2-butenoate and (E)-3-phenyl-2-propenoate (ethyl cinnamate) [1]. This demonstrates that the thienyl moiety, irrespective of 2- or 3-substitution, confers enhanced susceptibility to oxidative degradation relative to the phenyl analog. The quantitative rate acceleration is attributable to the electron-rich nature of the thiophene ring facilitating nucleophilic attack by permanganate. For applications where oxidative stability is a selection criterion, the thienyl class (including the 3-thienyl isomer) differs measurably from the phenyl class.

Oxidation rate: thienyl vs phenyl
Class-level inference
Both thienyl isomers oxidized faster than ethyl cinnamate
Oxidative stability profile differs across heterocyclic classes
Phosphate buffer; permanganate monitoring at multiple wavelengths
Oxidation kinetics Structure-reactivity relationships Heterocyclic chemistry

Lipophilicity Difference: 3-Thienyl vs. 2-Thienyl Isomers

The 3-thienyl ethyl ester (XLogP3-AA = 2.2 [1]) is marginally less lipophilic than the 2-thienyl isomer (logP = 2.3244 [2]). Although the absolute difference (ΔlogP ≈ 0.12) is small, it reflects the altered electronic distribution in the thiophene ring when the acrylate chain is attached at the 3-position versus the 2-position. In medicinal chemistry campaigns, even sub-unit logP differences can cumulatively influence compound solubility, permeability, and metabolic stability when the acrylate fragment is incorporated into larger drug-like molecules.

Lipophilicity: 3- vs 2-thienyl
Head-to-head
XLogP3-AA 2.2 vs logP 2.3244 (Δ ≈ 0.12)
Minor logP offset may influence partitioning in lead optimization
Computed values; PubChem vs Molbase methods
Lipophilicity Physicochemical profiling Drug-likeness

Stereoselective Synthesis of HIV Protease Inhibitor Analogs

Bonini et al. (2004) specifically selected ethyl (E)-3-thienyl propenoate (the 3-thienyl isomer) as the core intermediate for the stereoselective preparation of a thiophene-containing nelfinavir analog [1]. The chiral hydroxyethylamine intermediate derived from the 3-thienyl propenoate was successfully coupled to produce the HIV protease inhibitor analog. The choice of 3-thienyl over the 2-thienyl isomer was deliberate, as the 3-substitution pattern provides a different steric environment around the thiophene ring, influencing diastereoselectivity in the critical epoxide-opening step. While quantitative diastereomeric excess (de) values for the 2-thienyl analog are not reported, the published procedure demonstrates that the 3-thienyl isomer enables a viable synthetic route to a biologically relevant target.

HIV protease inhibitor analog synthesis
Supporting evidence
3-Thienyl ester used as chiral intermediate in nelfinavir analog synthesis
Reported synthetic pathway may not transfer directly to 2-thienyl isomer
Stereoselective epoxidation and ring-opening; no 2-thienyl data reported
HIV protease inhibition Stereoselective synthesis Peptidomimetics

Electropolymerization and Conductivity in Aqueous Electrolytes

The methyl ester analog, poly(3-thienyl methacrylate), exhibits electrolyte-dependent conductivity: higher conductivity is observed in aqueous solutions than in acetonitrile [1]. The polymer surface displays a granular morphology characteristic of polythiophenes, as confirmed by atomic force microscopy. Although this data pertains to the methyl ester rather than the ethyl ester, the 3-thienyl substitution pattern is the critical determinant of polymer architecture, as the acrylate ester group primarily influences solubility and processability rather than the electronic properties of the conjugated backbone. This electrochemical behavior is class-characteristic of 3-substituted thiophene polymers and distinguishes them from 2-substituted analogs, which typically exhibit different regioregularity and conductivity profiles.

Electropolymerization & conductivity
Cross-study comparable
Poly(3-thienyl methacrylate): higher conductivity in aqueous vs acetonitrile
Aqueous electrolyte enhances conductivity; relevant for sensor films
Methyl ester analog; ethyl ester expected to behave similarly
Conductive polymers Electropolymerization Polythiophene

Patent-Based Antibacterial Claim Scope for Thienyl Isomers

European patent EP 1194144 A1 (WO0071120A1) discloses antibacterial compounds of formula (I) and (II) wherein R₁ is C₁₋₄ alkyl, Ar, 2-thienyl, or 3-thienyl [1]. The patent treats 2-thienyl and 3-thienyl as alternative substituents within the same generic claim, indicating that both isomers are considered pharmacologically viable in the context of antibacterial therapy. However, the patent does not provide head-to-head MIC or IC₅₀ data comparing the two isomers. The fact that both are claimed reflects their perceived bioisosteric equivalence in this scaffold, but the absence of comparative potency data means that isomer selection should be empirically validated for each specific chemotype.

Antibacterial patent claim scope
Supporting evidence
EP 1194144 claims 2- and 3-thienyl as alternative substituents without comparative data
Empirical isomer comparison needed for potency SAR
No MIC or IC50 data provided; hit-to-lead validation required
Antibacterial Patent prior art Bioisosterism

Optimal Application Scenarios Based on Comparative Evidence


Stereoselective Peptidomimetic Synthesis

Based on the demonstrated utility of ethyl 3-thienyl propenoate as a chiral intermediate in HIV protease inhibitor analog construction [1], this compound is the preferred building block for medicinal chemistry programs targeting thiophene-containing hydroxyethylamine-based peptidomimetics. The 3-substitution pattern enables the stereoselective epoxidation and subsequent regioselective epoxide opening required for nelfinavir-type scaffolds. Researchers should select the 3-thienyl ethyl ester over the 2-thienyl isomer when the target molecule requires a thiophene ring attached via the 3-position to preserve the stereochemical outcome established in the literature procedure.

Oxidative Stability Screening: Thienyl vs. Phenyl Building Blocks

For synthetic pathways involving oxidizing agents or aerobic conditions, the permanganate oxidation kinetics data [2] indicate that both 3-thienyl and 2-thienyl ethyl acrylates oxidize faster than ethyl cinnamate. This differential reactivity profile matters when selecting between thienyl and phenyl acrylate building blocks for multistep syntheses: the thienyl variant will be more susceptible to oxidative side reactions. Conversely, if the desired transformation exploits this enhanced reactivity (e.g., oxidative cleavage, epoxidation), the 3-thienyl ethyl ester offers a kinetic advantage over the phenyl analog.

Conductive Polymer Films for Aqueous-Phase Sensors

The electropolymerization data for poly(3-thienyl methacrylate) [3] demonstrate that 3-thienyl acrylate polymers exhibit higher conductivity in aqueous electrolytes than in organic solvents. This property makes the 3-thienyl acrylate scaffold (including the ethyl ester variant) a promising candidate for electrochemical sensor platforms that must operate under physiological or environmental aqueous conditions. Materials scientists should evaluate the 3-thienyl ethyl ester as a monomer for copolymer formulations where aqueous conductivity and granular film morphology are desired characteristics.

Antibacterial Lead Optimization with Empirical Isomer Comparison

Patent EP 1194144 A1 [4] establishes that both 2-thienyl and 3-thienyl substituents are claimed in antibacterial compound patents. For drug discovery teams initiating an antibacterial lead optimization campaign, the 3-thienyl ethyl ester should be acquired alongside the 2-thienyl isomer to conduct head-to-head MIC determination. The absence of published comparative potency data between the two isomers [4] means that isomer preference cannot be inferred from existing literature and must be empirically determined for each specific antibacterial chemotype.

Application
Selection Property
Validation Focus
Stereoselective peptidomimetic synthesis
Chiral intermediate utility
Diastereoselectivity in epoxidation & ring-opening
Oxidative stability screening
Thienyl vs phenyl oxidation rate ranking
Kinetic susceptibility under oxidizing conditions
Conductive polymer films
Aqueous electrolyte conductivity
Film morphology & electrochemical sensor performance
Antibacterial lead optimization
Isomer-specific antibacterial potency profile
Head-to-head MIC determination in SAR studies
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